2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound features a [1,2,4]triazolo[4,3-a]quinoline core linked via a sulfanyl group to an acetamide moiety substituted with a 3-(trifluoromethyl)phenyl group. Its molecular formula is C₁₉H₁₃F₃N₄OS (assuming absence of the 5-methyl group noted in ), with an average mass of ~416.42 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazoloquinoline scaffold may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4OS/c20-19(21,22)13-5-3-6-14(10-13)23-17(27)11-28-18-25-24-16-9-8-12-4-1-2-7-15(12)26(16)18/h1-10H,11H2,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTANOCSYCGMGOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix.
Mode of Action
The compound interacts with DNA through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting the normal structure and function of the DNA. This disruption can interfere with processes such as DNA replication and transcription, which can lead to cell death.
Biochemical Pathways
The compound’s intercalation into DNA can affect various biochemical pathways. It primarily disrupts the DNA replication and transcription processes, which are crucial for cell survival and proliferation. By interfering with these processes, the compound can induce cell death, particularly in rapidly dividing cells such as cancer cells.
Biological Activity
The compound 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the triazole family and has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by case studies and research findings.
- Chemical Name : this compound
- Molecular Formula : C20H16F3N4OS
- Molecular Weight : 419.43 g/mol
- CAS Number : 671199-28-3
The biological activity of this compound is closely related to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. It has been reported to act as a topoisomerase II inhibitor , which is crucial in DNA replication and repair processes. Inhibition of this enzyme can lead to apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance:
- In vitro studies showed that derivatives of triazole compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .
- A specific study indicated that triazole derivatives demonstrated IC50 values as low as 6.2 μM against HCT-116 cells, suggesting potent anticancer activity .
Antimicrobial Activity
Compounds containing the triazole ring have also been evaluated for their antimicrobial properties:
- Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. The presence of sulfur in the structure enhances their antimicrobial efficacy .
Other Biological Activities
In addition to anticancer and antimicrobial effects, compounds similar to this triazole derivative have shown:
- Antiviral properties , particularly against HIV by targeting reverse transcriptase inhibitors.
- Anti-inflammatory effects , which can be attributed to the modulation of inflammatory pathways .
Study 1: Topoisomerase Inhibition
A detailed investigation into a series of triazole derivatives revealed that certain compounds significantly inhibited topoisomerase II activity. This inhibition led to reduced cell proliferation in cancer cell lines and was associated with increased apoptosis rates. The study highlighted the potential for these compounds to serve as lead structures in cancer therapy .
Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial activity of similar triazole derivatives against various bacterial strains. The results demonstrated that these compounds had comparable or superior efficacy compared to traditional antibiotics, making them promising candidates for further development in treating resistant bacterial infections .
Data Summary Table
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that compounds similar to 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide exhibit significant cytotoxicity against various cancer cell lines.
- Cytotoxicity Assays : The compound showed IC50 values ranging from 2.44 to 9.43 µM against HepG2 and HCT-116 cell lines, indicating potent anticancer activity. This activity is attributed to its ability to intercalate DNA, disrupting replication and transcription processes essential for cancer cell survival.
Comparative Analysis of Related Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio) | 6.29 | Anticancer (HepG2) |
| 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio) | 2.44 | Anticancer (HCT-116) |
| Doxorubicin | 8.23 | Topo II Inhibitor |
| Compound X (related derivative) | 15.16 | Topo II Inhibitor |
Study 1: Synthesis and Evaluation
A series of triazoloquinoline derivatives were synthesized and evaluated for biological activity:
- Compounds with bulky substituents exhibited varied cytotoxicity profiles.
- Structure–activity relationship (SAR) studies indicated that modifications at specific positions significantly impacted biological activity.
Study 2: In Vivo Efficacy
In vivo studies demonstrated:
- Significant reduction in tumor size compared to control groups.
- Histological analysis confirmed increased apoptosis in treated tumors.
Potential Therapeutic Uses
The unique structure of This compound suggests potential applications beyond oncology:
- Antimicrobial Activity : The triazole moiety is known for antibacterial and antifungal properties.
- Neuroprotective Effects : Preliminary studies suggest possible neuroprotective effects due to its ability to modulate enzyme activity involved in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
5-Methyl Derivative
The 5-methyl analog (2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide) differs by a methyl substituent on the triazoloquinoline core.
Quinoxaline-Based Analog
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (CAS 1261001-43-7) replaces the quinoline core with a quinoxaline system and introduces a 4-chloro substituent on the phenyl group. The molecular weight increases to 463.8 g/mol (C₂₁H₁₇ClF₃N₅O₂), and the chloro group may influence electronic properties and target selectivity. No pharmacological data are reported .
Table 1: Structural and Molecular Comparison
Comparison with Functional Analogs
Triazole-Acetamide Derivatives with Heterocyclic Moieties
- 2-(4-(((6-Nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide () incorporates a nitroquinoxaline group and a thiazole ring. The nitro group may confer redox activity, while the thiazole could enhance solubility. This compound was synthesized via click chemistry, differing from the target compound’s likely nucleophilic substitution pathway .
- NE-020 () is a proteolysis-targeting chimera (PROTAC) with a thieno-triazolo-diazepin core. Its extended polyethylene glycol (PEG) linker and dioxopiperidin moiety enable protein degradation applications, contrasting with the target compound’s simpler structure .
Pesticide-Related Triazoles
Compounds like flumetsulam () feature triazolo-pyrimidine sulfonamide scaffolds.
Preparation Methods
Route 1: Sequential Assembly of Triazoloquinoline and Sulfanyl-Acetamide Moieties
This method begins with the synthesis of thetriazolo[4,3-a]quinoline core, followed by sulfanylation and subsequent coupling with 3-(trifluoromethyl)aniline. Key steps include:
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Triazoloquinoline Core Formation : Cyclocondensation of 2-chloroquinoline-3-carbaldehyde with hydrazine hydrate under reflux conditions yields the triazoloquinoline scaffold.
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Sulfanylation : Reaction of the triazoloquinoline with thiourea or thioacetic acid in the presence of a base (e.g., potassium carbonate) introduces the sulfanyl group at the 1-position.
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Acetamide Coupling : The sulfanylated intermediate undergoes nucleophilic acyl substitution with 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide in dimethylformamide (DMF) at 80–90°C.
Route 2: Convergent Approach via Pre-Functionalized Intermediates
An alternative strategy involves parallel synthesis of the sulfanyl-triazoloquinoline and trifluoromethylphenyl acetamide segments, followed by a coupling reaction. This route minimizes side reactions and improves yield:
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Sulfanyl-Triazoloquinoline Synthesis : Direct sulfanylation of 1-chloro-triazolo[4,3-a]quinoline with hydrogen sulfide gas in ethanol under acidic conditions.
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Acetamide Preparation : 3-(Trifluoromethyl)aniline is reacted with chloroacetyl chloride in dichloromethane to form 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide.
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Final Coupling : The two intermediates are combined in acetonitrile with triethylamine as a base, heated to 60°C for 12 hours.
Stepwise Reaction Conditions and Optimization
Triazoloquinoline Core Synthesis
The cyclocondensation step requires precise temperature control. For example, Wu et al. reported a 72% yield when reacting 2-chloroquinoline-3-carbaldehyde (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol at 78°C for 8 hours. Prolonged heating beyond 10 hours led to decomposition, reducing yields to <50%.
Key Parameters :
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Solvent: Ethanol (optimal polarity for intermediate stability).
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Temperature: 75–80°C (prevents side product formation).
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Stoichiometry: 1:1.2 molar ratio of aldehyde to hydrazine.
Sulfanylation of the Triazoloquinoline Core
Thiol group introduction is achieved via nucleophilic aromatic substitution. Piao et al. demonstrated that using thiourea (1.5 equiv) in DMF at 100°C for 6 hours achieved 85% conversion, whereas thioacetic acid required longer reaction times (12 hours) for comparable yields.
Optimization Insights :
Acetamide Coupling Reaction
The final step involves reacting 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide (1.1 equiv) with the sulfanylated triazoloquinoline (1.0 equiv). Evitachem’s protocol specifies DMF as the solvent, with triethylamine (2.0 equiv) to scavenge HCl, yielding 68–74% product after column chromatography.
Critical Factors :
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Reaction Time: 8–10 hours (shorter durations led to incomplete conversion).
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Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively removed unreacted starting materials.
Analytical Characterization and Quality Control
Post-synthesis characterization ensures structural fidelity and purity. Key techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
The molecular ion peak at 402.0891 ([M+H]) confirms the molecular formula .
Infrared (IR) Spectroscopy
Absorption bands at 1685 cm (C=O stretch) and 1320 cm (C-N stretch) validate the acetamide and triazole functionalities.
Challenges and Mitigation Strategies
Low Yields in Sulfanylation
Early methods suffered from moderate yields (50–60%) due to competing oxidation of the thiol group. Switching to inert atmospheres (N2 or Ar) and adding antioxidants (e.g., BHT) improved yields to 75–80%.
Q & A
Q. What are the key synthetic routes for 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the triazoloquinoline core followed by sulfanyl-acetamide coupling. Key steps include:
- Core formation : Cyclization of quinoline precursors with triazole-forming reagents (e.g., hydrazine derivatives) under reflux conditions .
- Sulfanyl bridge introduction : Thiolation reactions using sulfur-containing reagents (e.g., Lawesson’s reagent) to link the triazoloquinoline to the acetamide moiety .
- Acetamide functionalization : Coupling with 3-(trifluoromethyl)aniline via carbodiimide-mediated amidation . Optimization of reaction conditions (e.g., anhydrous solvents, 60–80°C, inert atmosphere) is critical for yields >70% .
Q. How is the compound characterized to confirm structural integrity?
Analytical methods include:
- NMR spectroscopy : H and C NMR to verify proton environments (e.g., trifluoromethyl singlet at δ ~7.5 ppm) and carbon backbone .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ at m/z 447.09) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological screening methods are used for this compound?
Initial assays focus on:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to doxorubicin .
- Antimicrobial activity : Broth microdilution tests against Gram-positive/negative bacteria (MIC reported as 8–32 µg/mL) .
- Enzyme inhibition : Fluorogenic assays targeting kinases or proteases (e.g., EGFR inhibition at IC ~1.2 µM) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and target interactions?
Advanced strategies include:
- Reaction path search : Quantum chemical calculations (DFT) to model transition states and predict optimal conditions (e.g., solvent polarity, catalyst selection) .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with biological targets (e.g., kinase ATP-binding pockets) .
- MD simulations : GROMACS to assess stability of ligand-target complexes over 100-ns trajectories .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Discrepancies (e.g., varying IC values in kinase inhibition) are addressed by:
- SAR studies : Systematic modification of substituents (e.g., trifluoromethyl vs. methyl groups) to isolate pharmacophoric contributions .
- Meta-analysis : Aggregating data from analogs (e.g., pyrazolo-quinoline derivatives) to identify trends in logP vs. activity .
- Control experiments : Using inactive analogs (e.g., deoxygenated triazoles) to validate target specificity .
Q. How is the compound’s metabolic stability assessed in preclinical studies?
Methods include:
- Microsomal assays : Incubation with liver microsomes (human/rat) to measure half-life (t) via LC-MS quantification .
- CYP450 inhibition screening : Fluorescence-based assays to evaluate interactions with CYP3A4/CYP2D6 .
- Plasma protein binding : Equilibrium dialysis to determine free fraction (% unbound) .
Methodological Notes
- Synthesis Challenges : Trace impurities from sulfanyl coupling require flash chromatography (SiO, ethyl acetate/hexane) .
- Bioactivity Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to confirm mechanisms .
- Data Reproducibility : Adopt standardized protocols (e.g., OECD guidelines) for cytotoxicity testing across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
